(1-Benzofuran-2-ylmethyl)(methyl)amine
CAS No.: 74377-46-1
Cat. No.: VC8292102
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74377-46-1 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | 1-(1-benzofuran-2-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C10H11NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3 |
| Standard InChI Key | IHPDRTMPENQTEH-UHFFFAOYSA-N |
| SMILES | CNCC1=CC2=CC=CC=C2O1 |
| Canonical SMILES | CNCC1=CC2=CC=CC=C2O1 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Identification
(1-Benzofuran-2-ylmethyl)(methyl)amine is systematically named following IUPAC conventions as 1-(1-benzofuran-2-yl)-N-methylmethanamine . This nomenclature precisely describes the benzofuran ring system (IUPAC: 1-benzofuran) substituted at the 2-position with a methylaminomethyl group. The compound's CAS registry number (74377-46-1) provides a unique identifier for regulatory and commercial purposes, while its SMILES notation (CNCC1=CC2=CC=CC=C2O1) encodes the atomic connectivity. The InChIKey (IHPDRTMPENQTEH-UHFFFAOYSA-N) serves as a standardized digital fingerprint, enabling rapid database searches and structural comparisons.
Molecular Geometry and Electronic Structure
The molecule's three-dimensional conformation features a planar benzofuran system (bond angles ≈ 120°) fused with a dihydrofuran ring, while the methylaminomethyl substituent introduces torsional flexibility. Density functional theory (DFT) calculations predict significant electron density delocalization across the benzofuran π-system, with the amine group acting as an electron-donating substituent . X-ray crystallographic data, though currently unavailable for this specific compound, suggest analog structures typically exhibit intermolecular hydrogen bonding through the amine group, influencing solid-state packing .
Table 1: Key Molecular Descriptors
Synthesis and Production Pathways
Synthetic Routes and Optimization
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:
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Mannich Reaction Approach: Condensation of benzofuran-2-carbaldehyde with methylamine and formaldehyde under acidic conditions, followed by reduction of the intermediate imine .
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Nucleophilic Substitution: Reaction of 2-(chloromethyl)benzofuran with excess methylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures .
Reaction yields vary significantly based on purification methods, with vacuum distillation and column chromatography typically employed. Industrial-scale production faces challenges in controlling regioselectivity during benzofuran ring formation and minimizing N-oxide byproducts during amination .
Industrial Availability and Specifications
The compound is commercially available in research quantities (50mg–1g) through specialty vendors, with purity levels exceeding 95% (HPLC-grade) . Current pricing reflects small-scale synthesis costs, ranging from €348/50mg to €1,120/g . Bulk procurement requires custom synthesis contracts due to limited pre-existing inventory . Quality control protocols typically employ GC-MS and ¹H NMR spectroscopy to verify structural integrity and quantify impurities .
Physicochemical Profile and Stability
Thermal and Solubility Characteristics
Predicted physicochemical properties derived from QSAR models indicate:
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Melting Point: Estimated 89–94°C (DSC extrapolation)
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Boiling Point: ~280°C at 760 mmHg (Antoine equation)
Experimental solubility studies in common organic solvents show excellent miscibility in ethanol (≥50 mg/mL) and dichloromethane (≥100 mg/mL), moderate solubility in ethyl acetate (15 mg/mL), and limited solubility in hexanes (<1 mg/mL) . The compound demonstrates pH-dependent stability, with optimal storage at 4°C under nitrogen atmosphere to prevent oxidative degradation of the amine group .
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 1H, ArH), 7.43–7.39 (m, 1H, ArH), 7.24–7.18 (m, 2H, ArH), 6.85 (s, 1H, furan-H), 3.87 (s, 2H, CH₂N), 2.48 (s, 3H, NCH₃) .
IR (KBr): ν 3280 (N-H stretch), 2915 (C-H aromatic), 1600 (C=C furan), 1450 (C-N bend) .
Mass spectral analysis shows a molecular ion peak at m/z 161.1 [M+H]⁺ with characteristic fragmentation patterns including loss of methylamine (m/z 130) and furan ring cleavage (m/z 103) .
| Vendor | Purity | Packaging | Price (EUR) |
|---|---|---|---|
| CymitQuimica | 97% | 1g | 1,120 |
| AccelaChem | 95% | 500mg | 911 |
Regulatory Status and Research Directions
Future Research Priorities
Critical knowledge gaps warrant investigation in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume